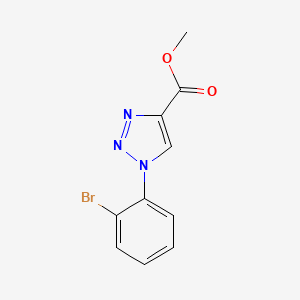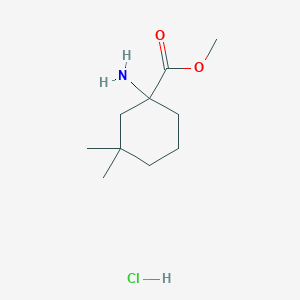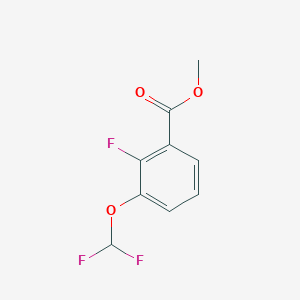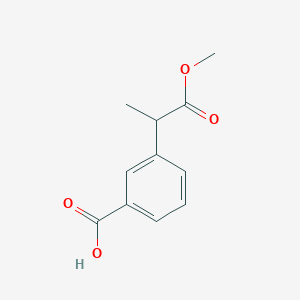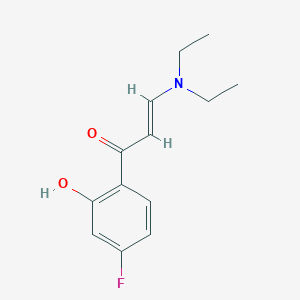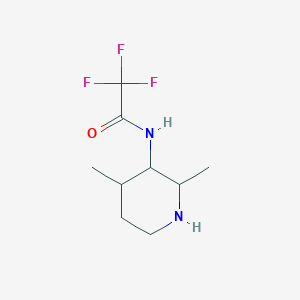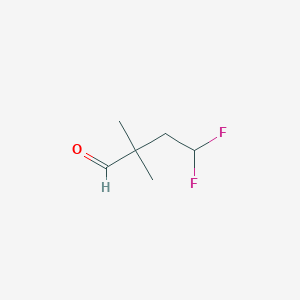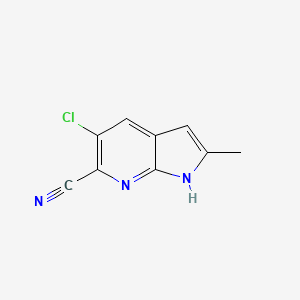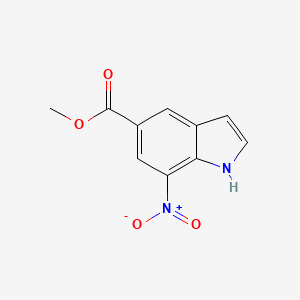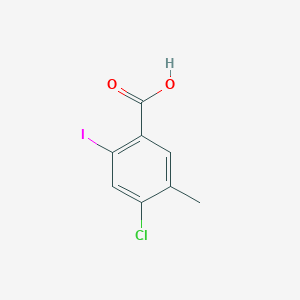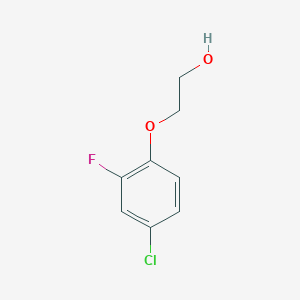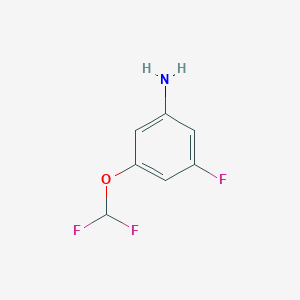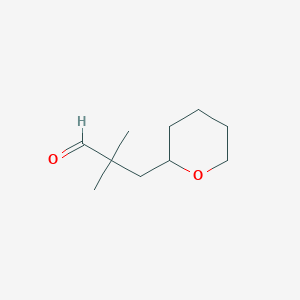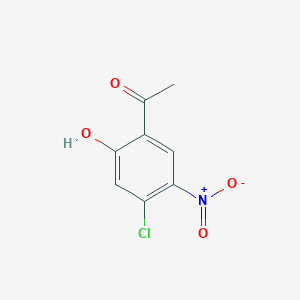
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Vue d'ensemble
Description
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, also known as 4-chloro-2-hydroxy-5-nitrophenyl ethanone, is a chemical compound with a molecular formula of C7H5ClNO4. The compound is a white crystalline solid with a melting point of 134-136°C and a boiling point of 266-270°C. It is soluble in water, ethanol and methanol, and slightly soluble in acetone. It is a common intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have focused on the synthesis of new derivatives using 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone as a precursor or a key intermediate. These studies highlight the compound's utility in creating molecules with potential biological activities. For example, the synthesis of chalcone derivatives and their evaluation for antimicrobial activities against common bacterial strains demonstrate the application in drug discovery and development (Patel, Nimavat, Vyas, & Patel, 2011); (Patel & Patel, 2012).
Antimicrobial Activity
The antimicrobial properties of compounds synthesized from 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone have been a significant area of research. These studies explore the potential of such compounds to inhibit the growth of various bacterial species, providing a basis for the development of new antimicrobial agents. Research findings suggest these derivatives exhibit appreciable activity against Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance challenges (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Molecular Structure Analysis
Another key application area is the detailed molecular structure analysis using techniques like X-ray diffraction and spectroscopy. These analyses provide insights into the intramolecular bonding features, molecular geometry, and electronic structure, essential for understanding the chemical behavior and reactivity of synthesized compounds. For instance, an in-depth charge density analysis revealed intricate details of intramolecular hydrogen bonding and pi-delocalization within the molecule, contributing to the fundamental knowledge of chemical bonding (Hibbs, Overgaard, & Piltz, 2003).
Exploring Chemical Reactions
Research also delves into exploring the reactivity of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone under various conditions to synthesize new chemical entities. Studies investigate its role in condensation reactions, the formation of Schiff bases, and the impact of different catalysts and reaction conditions on product yield and specificity. These investigations are crucial for advancing synthetic methodologies and creating compounds with desired properties and functions (Majumdar, 2016).
Propriétés
IUPAC Name |
1-(4-chloro-2-hydroxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYYAIMXKZMBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



